molecular formula Al2(SO4)3<br>Al2S3O12<br>Al2(SO4)3<br>Al2O12S3 B167585 Aluminum sulfate CAS No. 10043-01-3

Aluminum sulfate

Cat. No. B167585
CAS RN: 10043-01-3
M. Wt: 342.2 g/mol
InChI Key: DIZPMCHEQGEION-UHFFFAOYSA-H
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Patent
US06221233B1

Procedure details

The process 300 begins with a reaction step 308 wherein the aluminum hydroxide is fed, either as a wet cake or as a dry powder, with a slurry water 310 and an acid 312 into a pressure cooker. The acid 312 can be sulfuric acid. The temperature is raised to approximately 150° C. to produce an aluminum sulfate in a molten hydrate form. The pressure is held high enough to maintain a liquid state, e.g., 1100 kilo-Pascals. The residence time is between one to ten minutes, and preferably about two minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid 312
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid 312
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Al+3:2].[OH-].[OH-].[S:5](=[O:9])(=[O:8])([OH:7])[OH:6]>O>[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Al+3:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Al+3:2] |f:0.1.2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Two
Name
acid 312
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acid 312
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.